molecular formula C12H12O4 B13922243 Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate

Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate

Cat. No.: B13922243
M. Wt: 220.22 g/mol
InChI Key: GXMPFVIGTRAORV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenol with methyl 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the benzofuran ring. The carboxylate group is then introduced through esterification with methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybenzofuran-6-carboxylate
  • Methyl 3-methylbenzofuran-6-carboxylate
  • Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate

Uniqueness

Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is unique due to the specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-methoxy-3-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-6-16-10-5-8(12(13)15-3)4-9(14-2)11(7)10/h4-6H,1-3H3

InChI Key

GXMPFVIGTRAORV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=CC(=C2)C(=O)OC)OC

Origin of Product

United States

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